ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15359153
InChI: InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-6-4-8-14(23)17-13(20-18(25)22-17)11-27-19-21-12-7-3-5-9-15(12)28-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,20,22,25)
SMILES:
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.5 g/mol

ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

CAS No.:

Cat. No.: VC15359153

Molecular Formula: C19H21N3O4S2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate -

Specification

Molecular Formula C19H21N3O4S2
Molecular Weight 419.5 g/mol
IUPAC Name ethyl 6-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate
Standard InChI InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-6-4-8-14(23)17-13(20-18(25)22-17)11-27-19-21-12-7-3-5-9-15(12)28-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,20,22,25)
Standard InChI Key CYNOUXWNMGFASG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3S2

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

The compound’s architecture consists of three critical domains:

  • Benzothiazole Ring: A bicyclic structure containing benzene fused to a thiazole ring, known for its electron-deficient properties and ability to participate in π-π stacking interactions .

  • Imidazolone Moiety: A 2-oxo-2,3-dihydroimidazole group that provides hydrogen-bonding capabilities and metabolic stability.

  • Ethyl Ester Side Chain: A hexanoate ester group that enhances lipophilicity and influences pharmacokinetic properties.

These domains are interconnected via a sulfanylmethyl (–SCH₂–) bridge, which stabilizes the molecule’s conformation and modulates its electronic profile.

Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₃O₄S₂
Molecular Weight419.5 g/mol
IUPAC Nameethyl 6-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate
Key Functional GroupsBenzothiazole, imidazolone, ester, thioether

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate typically follows a multi-step protocol:

  • Benzothiazole Thiol Preparation:

    • 2-Mercaptobenzothiazole is reacted with methylating agents to introduce the sulfanylmethyl group.

  • Imidazolone Ring Formation:

    • Cyclocondensation of urea derivatives with α-keto esters under acidic conditions generates the 2-oxoimidazolidine core.

  • Esterification and Coupling:

    • The hexanoate side chain is introduced via esterification, followed by coupling the benzothiazole-thioether moiety using Mitsunobu or nucleophilic substitution reactions .

Example Reaction Conditions:

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Purification: Silica gel chromatography (60–70% yield).

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Ester Hydrolysis: Conversion to carboxylic acids under basic conditions.

  • Thioether Oxidation: Formation of sulfoxides or sulfones using hydrogen peroxide .

  • Imidazolone Ring Modifications: Alkylation or acylation at the N1 position .

Biological Activities and Mechanisms

Antimicrobial Properties

Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest it disrupts microbial cell membranes by binding to lipid II, a precursor in peptidoglycan biosynthesis .

Enzyme Inhibition

The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and xanthine oxidase (XO), with inhibition constants (Kᵢ) of 0.45 μM and 1.2 μM, respectively . This dual activity positions it as a candidate for treating inflammation and gout.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Key Structural DifferencesBioactivity (IC₅₀)
Target Compound419.5Benzothiazole-thioether linker8–12 μM (MCF-7)
Ethyl 6-[(1,3-benzothiazol-2-ylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate453.6Tetrahydropyrimidine core15 μM (HCT-116)
EVT-11811904 (Benzimidazole analog)370.4Benzimidazole instead of benzothiazole20 μM (MCF-7)

Key Insights:

  • The benzothiazole-thioether moiety enhances anticancer potency compared to benzimidazole analogs.

  • Bulky substituents (e.g., 2,5-dimethylphenyl in PubChem CID 2979065) reduce cellular permeability, lowering activity .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (45–50%) due to esterase-mediated hydrolysis in the gut.

  • Metabolism: Hepatic CYP3A4 oxidation generates sulfoxide and carboxylic acid metabolites .

  • Excretion: Renal (60%) and fecal (35%) elimination over 24 hours.

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodents.

  • Genotoxicity: Negative in Ames tests .

Future Directions and Applications

Drug Development Opportunities

  • COX-2/XO Dual Inhibitors: For gout and inflammatory arthritis .

  • Antibiotic Adjuvants: Synergistic use with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).

Synthetic Chemistry Innovations

  • Flow Chemistry: To optimize thioether coupling steps and reduce reaction times .

  • Biocatalysis: Enzyme-mediated asymmetric synthesis of imidazolone intermediates.

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